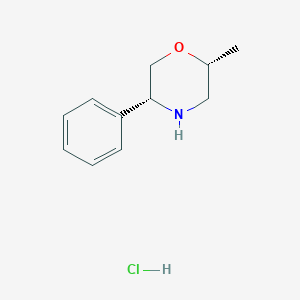

(2R,5R)-2-Methyl-5-phenylmorpholine hcl

Description

Significance of Chiral 2,5-Disubstituted Morpholines in Advanced Organic Synthesis

Chiral 2,5-disubstituted morpholines are particularly valuable structural motifs. Their rigid, chair-like conformation allows for the predictable positioning of substituents in either axial or equatorial orientations, which can profoundly influence their interaction with biological targets. These scaffolds are integral components in a variety of pharmacologically active agents, including antidepressants, appetite suppressants, and anti-cancer drugs. sigmaaldrich.comacs.org Furthermore, their utility extends to asymmetric catalysis, where they can serve as chiral ligands or auxiliaries to induce stereoselectivity in a wide range of chemical transformations. The ability to synthesize specific stereoisomers of 2,5-disubstituted morpholines is, therefore, a critical endeavor in the development of new therapeutics and synthetic methodologies. acs.orggoogle.com

Historical Context of Morpholine (B109124) Synthesis Methodologies

Historically, the synthesis of the morpholine ring system has been achieved through various methods. One of the earliest and most straightforward approaches involves the dehydration of diethanolamine (B148213) using strong acids like sulfuric acid. acs.orgacs.org Another common industrial method is the reaction of diethylene glycol with ammonia (B1221849) under high temperature and pressure in the presence of a hydrogenation catalyst. google.comresearchgate.net While effective for the synthesis of the parent morpholine, these methods are generally not amenable to the controlled synthesis of substituted and, particularly, chiral morpholines. Over the years, numerous synthetic strategies have been developed to address this limitation, including the cyclization of β-amino alcohols with various electrophiles, ring-opening of aziridines or epoxides followed by cyclization, and transition metal-catalyzed reactions. wikipedia.org These modern methods offer greater control over the substitution pattern and stereochemistry of the resulting morpholine ring.

Overview of Stereochemical Challenges in Morpholine Ring Construction

The construction of the morpholine ring with defined stereochemistry at positions 2 and 5 presents significant challenges. The primary difficulty lies in controlling the relative and absolute stereochemistry of the two stereocenters. sigmaaldrich.com For 2,5-disubstituted morpholines, two diastereomers are possible: cis and trans. The formation of these diastereomers is often influenced by the reaction conditions, the nature of the starting materials, and the synthetic strategy employed. wikipedia.org

Achieving high levels of diastereoselectivity and enantioselectivity often requires the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the cyclization of an enantiopure amino alcohol can provide a route to a chiral morpholine, but the stereochemical outcome of the cyclization step must be carefully controlled to avoid epimerization or the formation of undesired diastereomers. bldpharm.com Strategies such as substrate-controlled diastereoselection, where the existing stereocenter in the starting material directs the formation of the new stereocenter, are commonly employed. wikipedia.org Additionally, modern catalytic methods, including asymmetric hydrogenation and palladium-catalyzed hydroamination, have emerged as powerful tools for the enantioselective synthesis of chiral morpholines.

Scope and Focus of Research on (2R,5R)-2-Methyl-5-phenylmorpholine Framework

The (2R,5R)-2-Methyl-5-phenylmorpholine framework is a key chiral intermediate, notably in the synthesis of mineralocorticoid receptor antagonists. Research in this area is primarily focused on developing efficient and scalable synthetic routes that provide high stereochemical purity. A significant advancement in this field has been the development of a convergent route that utilizes a de-epimerization strategy to establish the desired cis stereochemistry between the methyl and phenyl groups at the C2 and C5 positions, respectively.

A notable synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine starts from (R)-phenylglycinol. The key steps involve the formation of a morpholinone intermediate, followed by a de-epimerization to favor the cis isomer, and subsequent reduction to the final morpholine. The use of sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) as a reducing agent has proven effective for the final reduction step. This route has been successfully applied to the multigram scale synthesis of this important chiral building block.

Table 1: Key Synthetic Steps for (2R,5R)-2-Methyl-5-phenylmorpholine

| Step | Description | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Alkylation | (R)-phenylglycinol | Ethyl 2-bromopropionate, K₂CO₃ | N-((R)-1-phenyl-2-hydroxyethyl)alanine ethyl ester |

| 2 | Cyclization and De-epimerization | N-((R)-1-phenyl-2-hydroxyethyl)alanine ethyl ester | KOt-Bu | (2S,5R)-2-methyl-5-phenylmorpholin-3-one |

| 3 | Reduction | (2S,5R)-2-methyl-5-phenylmorpholin-3-one | Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) | (2R,5R)-2-Methyl-5-phenylmorpholine |

Table 2: Reagents and Conditions for the Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine

| Reagent/Condition | Purpose |

| (R)-phenylglycinol | Chiral starting material |

| Ethyl 2-bromopropionate | Introduces the methyl group at the C2 position |

| Potassium Carbonate (K₂CO₃) | Base for the initial alkylation |

| Potassium tert-butoxide (KOt-Bu) | Base for cyclization and de-epimerization |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) | Reducing agent for the morpholinone to morpholine conversion |

| Toluene | Solvent |

Table 3: Stereochemical Control in the Synthesis of 2-Methyl-5-phenylmorpholine

| Synthetic Step | Stereochemical Outcome | Method of Control |

| Alkylation of (R)-phenylglycinol | Retention of configuration at the phenyl-bearing carbon | Use of an enantiopure starting material |

| Cyclization/De-epimerization | Formation of the cis diastereomer | Thermodynamic control via de-epimerization |

| Reduction of morpholinone | Formation of the (2R,5R) enantiomer | Substrate-controlled reduction |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,5R)-2-methyl-5-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPPNNAYDXPDJO-XQKZEKTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of 2r,5r 2 Methyl 5 Phenylmorpholine Systems

Preferred Ring Conformations of Morpholine (B109124) Derivatives

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is not planar and exists in various conformations to minimize steric and torsional strain. The most stable of these is the chair conformation.

Chair vs. Skew-Boat Conformations

Similar to cyclohexane (B81311), the morpholine ring can adopt several conformations, including the chair, boat, and twist-boat (or skew-boat) forms. The chair conformation is significantly more stable than the boat and skew-boat conformations. ucalgary.cabyjus.com In the chair form, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. ucalgary.ca

The boat conformation is less stable due to torsional strain from eclipsed bonds and steric hindrance between the "flagpole" hydrogens. ucalgary.calibretexts.org The twist-boat conformation is a more stable intermediate between the chair and boat forms, as it alleviates some of this strain. ucalgary.calibretexts.orglibretexts.org However, the energy barrier for the interconversion from the twist-boat to the more stable chair conformation is low. ucalgary.ca Theoretical calculations have shown that the chair conformers of morpholine are considerably lower in energy than the skew-boat conformers. researchgate.net

Equatorial and Axial Orientations of Substituents

In the chair conformation of a morpholine ring, substituents can occupy two distinct types of positions: axial and equatorial. libretexts.org Axial bonds are perpendicular to the general plane of the ring, alternating up and down around the ring. libretexts.org Equatorial bonds point outwards from the perimeter of the ring. byjus.comlibretexts.org

The interconversion between two chair conformations, often referred to as "ring flipping," results in the exchange of axial and equatorial positions. ucalgary.ca A substituent that is axial in one chair conformation becomes equatorial in the flipped chair, and vice versa.

Influence of Substituents on Conformational Preference

The presence of substituents on the morpholine ring significantly influences its conformational equilibrium. Bulky substituents generally prefer to occupy the more spacious equatorial positions to minimize steric interactions with other atoms in the ring, particularly the 1,3-diaxial interactions. libretexts.org For instance, a phenyl substituent on a morpholine ring is expected to preferentially adopt an equatorial configuration. cdnsciencepub.com Similarly, a methyl group is also more stable in the equatorial position. cdnsciencepub.com

Stereochemical Assignment and Determination

The presence of chiral centers in a molecule like (2R,5R)-2-Methyl-5-phenylmorpholine gives rise to stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms.

Diastereomeric Relationships (cis/trans)

When a morpholine ring is substituted at two different positions, diastereomers can exist. These are stereoisomers that are not mirror images of each other. masterorganicchemistry.com The relative orientation of the substituents can be described using the terms cis and trans.

Cis isomers have the substituents on the same side of the ring's general plane. In a chair conformation, this can mean one substituent is axial and the other is equatorial, depending on their positions.

Trans isomers have the substituents on opposite sides of the ring. In a chair conformation, this could result in both substituents being in either axial or equatorial positions.

The cis/trans designation describes the relative stereochemistry between two chiral centers. For example, in 2,5-disubstituted morpholines, the relationship between the substituents at the C2 and C5 positions determines whether the isomer is cis or trans. nih.govrsc.org The stability of these diastereomers is influenced by the conformational preferences of the substituents, with the isomer that allows for the maximum number of bulky groups in equatorial positions generally being the most stable.

Absolute Configuration Determination

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. wikipedia.org For (2R,5R)-2-Methyl-5-phenylmorpholine, the "(2R,5R)" designation specifies the absolute configuration at the two chiral centers, C2 and C5, according to the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org

Several methods are employed to determine the absolute configuration of chiral molecules:

X-ray Crystallography: This is a powerful technique that provides a detailed three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of atoms. wikipedia.orgpurechemistry.orgspark904.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral auxiliaries or chiral shift reagents can lead to the formation of diastereomeric complexes that exhibit distinct NMR spectra, which can be used to deduce the absolute configuration. purechemistry.org

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. spark904.nlnih.gov

Chemical Correlation: The absolute configuration of a molecule can be established by chemically converting it to a compound of known absolute configuration through a series of stereochemically well-defined reactions. wikipedia.org

The determination of the absolute configuration is crucial as different enantiomers and diastereomers of a molecule can exhibit distinct biological activities and pharmacological properties. purechemistry.org

Conformational Dynamics and Energetics

The morpholine ring, like cyclohexane, is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The interconversion between the two possible chair conformations occurs through a higher-energy twist-boat intermediate. This dynamic process, known as ring inversion, is characterized by an energy barrier that can be influenced by the nature and position of substituents on the ring.

Ring Inversion Barriers

For (2R,5R)-2-Methyl-5-phenylmorpholine, the cis-relationship of the methyl and phenyl groups means that in one chair conformation, one substituent will be in an axial position while the other is equatorial. Ring inversion would lead to the other chair conformation where the axial substituent becomes equatorial and the equatorial substituent becomes axial. The energy barrier for this process is the energy difference between the ground state chair conformation and the highest energy transition state along the inversion pathway.

Table 1: Illustrative Ring Inversion Barriers of Related Cyclic Systems

| Compound | Ring System | Ring Inversion Barrier (kcal/mol) | Method |

| N-Substituted 2-Benzazepines | Benzazepine | ~11 | Variable Temperature NMR |

| Diazepam | Diazepine | 17.6 | Ab initio calculation |

| N(1)-desmethyldiazepam | Diazepine | 10.9 | Ab initio calculation |

Note: This table provides context from related heterocyclic systems, as specific data for (2R,5R)-2-Methyl-5-phenylmorpholine hcl is not available.

Factors Influencing Conformational Stability

The conformational stability of the (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride system is dictated by a delicate balance of several intramolecular interactions, primarily steric and electronic in nature. The preferred conformation will be the one that minimizes these unfavorable interactions.

Steric Effects:

The primary steric considerations in the chair conformation of a substituted morpholine ring are the 1,3-diaxial interactions. Substituents in the axial position experience steric repulsion from the other axial atoms or groups on the same side of the ring. To minimize this steric strain, bulky substituents preferentially occupy the equatorial position.

In the case of (2R,5R)-2-Methyl-5-phenylmorpholine, both the methyl and phenyl groups are significant in size. The relative steric bulk of substituents can be quantified using A-values, which represent the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

Table 2: Cyclohexane A-Values for Relevant Substituents

| Substituent | A-Value (kcal/mol) |

| Methyl (-CH₃) | 1.7 |

| Phenyl (-C₆H₅) | 3.0 |

Given that the phenyl group has a significantly larger A-value than the methyl group, it exhibits a stronger preference for the equatorial position to avoid severe 1,3-diaxial interactions. Therefore, the most stable chair conformation of (2R,5R)-2-Methyl-5-phenylmorpholine will have the phenyl group in the equatorial position and the methyl group in the axial position.

Electronic Effects:

The presence of the nitrogen and oxygen atoms in the morpholine ring introduces electronic effects that also influence conformational stability. The nitrogen atom in the hydrochloride salt is protonated, carrying a positive charge. This protonation can influence the electron distribution within the ring and affect bond lengths and angles, which in turn can have a modest impact on the conformational equilibrium.

Furthermore, the anomeric effect, which is the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer the axial orientation, could be a consideration. However, in this specific molecule, the substituents are on carbon atoms that are not directly adjacent to the ring oxygen in a manner that would lead to a classical anomeric effect. The dominant factors remain the steric interactions of the methyl and phenyl groups.

In solution, the nature of the solvent can also play a role in conformational preference, particularly through interactions with the charged ammonium (B1175870) group. However, the intrinsic steric demands of the phenyl and methyl groups are expected to be the primary determinants of the conformational equilibrium.

Spectroscopic and Crystallographic Characterization of 2r,5r 2 Methyl 5 Phenylmorpholine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For a chiral compound like (2R,5R)-2-Methyl-5-phenylmorpholine HCl, various NMR experiments would be crucial in confirming its constitution, configuration, and conformational preferences in solution.

¹H NMR for Stereochemical Elucidation

A ¹H NMR spectrum would provide information on the chemical environment of each proton in the molecule. For this compound, the cis-relationship between the methyl and phenyl groups on the morpholine (B109124) ring would be expected to be confirmed by the coupling constants (J-values) between the protons at the C2 and C5 positions and their adjacent methylene (B1212753) protons. The chair conformation of the morpholine ring would likely lead to distinct signals for axial and equatorial protons, and their coupling patterns would be informative for stereochemical assignment.

Dynamic NMR Studies (e.g., Variable Temperature NMR)

Dynamic NMR studies, such as variable temperature NMR, could provide insights into conformational dynamics, like the rate of ring inversion of the morpholine chair. By monitoring changes in the NMR spectrum at different temperatures, it would be possible to determine the energy barrier for this process.

Advanced NMR Techniques (e.g., NOESY, COSY, HETCOR, HMBC)

Two-dimensional NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity through the morpholine ring.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is critical for confirming the cis stereochemistry of the methyl and phenyl groups. For instance, a NOE between the proton at C2 and the proton at C5 would strongly support their cis-relationship.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemistry

A single crystal X-ray diffraction study would provide the most definitive three-dimensional structure of this compound in the solid state. This analysis would unequivocally confirm the relative and absolute stereochemistry of the chiral centers at C2 and C5. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation. The crystal packing, including any intermolecular interactions such as hydrogen bonding involving the hydrochloride, would also be elucidated. Without a published crystal structure, a data table of crystallographic parameters cannot be provided.

Analysis of Crystal Packing and Intermolecular Interactions

The primary and most influential interaction in the crystal lattice would be the charge-assisted hydrogen bond between the protonated secondary amine of the morpholinium cation (N⁺-H) and the chloride anion (Cl⁻). This N⁺-H···Cl⁻ interaction is a powerful structure-directing force, organizing the cations and anions into specific arrangements, such as chains or sheets. mdpi.com

In addition to this principal interaction, a variety of weaker intermolecular forces are anticipated to play a significant role in stabilizing the crystal packing. ed.ac.uknih.govchemrxiv.org These include:

C-H···O Interactions: Hydrogen atoms on the morpholine ring's methylene groups can act as weak hydrogen bond donors to the oxygen atom of a neighboring molecule.

C-H···Cl Interactions: Aliphatic and aromatic C-H groups can also form weak hydrogen bonds with the chloride anion, further stabilizing the lattice.

The morpholine ring is expected to adopt a stable chair conformation in the solid state, with the bulky phenyl and methyl substituents preferentially occupying equatorial positions to minimize steric hindrance. The relative orientation of molecules within the crystal lattice is a delicate balance between maximizing strong hydrogen bonding and optimizing the packing density through weaker van der Waals forces. researchgate.net Techniques like Hirshfeld surface analysis could be theoretically applied to visualize and quantify these diverse intermolecular contacts, providing a detailed fingerprint of the crystal's packing environment. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure, identify functional groups, and analyze the conformational state of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. The resulting spectrum serves as a unique molecular fingerprint, with specific absorption bands corresponding to the vibrations of its functional groups. For the hydrochloride salt, the protonation of the nitrogen atom significantly influences the spectrum, particularly in the N-H stretching region.

The key expected IR absorption bands for this compound are summarized in the table below. The precise wavenumbers can be affected by the molecule's solid-state environment and intermolecular interactions, especially hydrogen bonding. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| N⁺-H Stretch | Secondary Ammonium (B1175870) | 2700 - 2250 | Broad, strong absorption due to the stretching of the protonated amine, characteristic of ammonium salts. |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Sharp, medium-intensity bands from the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | CH₂ and CH₃ Groups | 3000 - 2850 | Strong bands corresponding to asymmetric and symmetric stretching of C-H bonds in the morpholine ring and methyl group. |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1585, 1500, 1450 | A series of characteristic bands of variable intensity due to the skeletal vibrations of the benzene ring. |

| N⁺-H Bend | Secondary Ammonium | 1620 - 1550 | Medium intensity band from the bending vibration of the N⁺-H bond. |

| CH₂/CH₃ Bend | Aliphatic Groups | 1470 - 1430 | Bending (scissoring and deformation) vibrations of the methylene and methyl groups. |

| C-O-C Stretch | Ether Linkage | 1150 - 1085 | A strong, characteristic band due to the asymmetric stretching of the C-O-C ether linkage in the morpholine ring. |

| C-N Stretch | Amine | 1250 - 1020 | Stretching vibrations of the C-N bonds within the morpholine ring. |

| C-H Bend (Aromatic) | Phenyl Ring | 770 - 730 and 710 - 690 | Strong out-of-plane bending bands indicative of monosubstitution on the benzene ring. |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and skeletal vibrations, making it an excellent tool for conformational analysis. researchgate.net

For (2R,5R)-2-Methyl-5-phenylmorpholine, Raman spectroscopy can be used to confirm the predominant conformation of the morpholine ring. Saturated six-membered rings like morpholine typically exist in a low-energy chair conformation. Theoretical calculations and experimental studies on morpholine itself show that the chair conformer is significantly more stable than boat or skew-boat forms. researchgate.net

In the case of the title compound, a di-substituted morpholine, the chair conformation that places the large phenyl and smaller methyl groups in equatorial positions would be the most sterically favorable and thus the most populated conformer in solution and likely in the solid state. Raman spectroscopy would be expected to show sharp, well-defined peaks corresponding to the ring breathing and other skeletal modes of this specific chair conformation. Any significant population of other conformers would lead to the appearance of additional, weaker bands in the spectrum. nih.govnih.gov

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. As a form of chiral-specific spectroscopy, VCD is exceptionally well-suited for determining the absolute configuration of chiral molecules in solution. researchgate.net

For a molecule with two stereocenters like (2R,5R)-2-Methyl-5-phenylmorpholine, VCD provides an unambiguous method to confirm its absolute stereochemistry. The process involves comparing the experimentally measured VCD spectrum with a theoretical spectrum generated via quantum chemical calculations (e.g., using Density Functional Theory, DFT).

A theoretical VCD spectrum is calculated for a specific enantiomer, for instance, the (2R,5R) form. The resulting spectrum, which shows a characteristic pattern of positive and negative bands (a VCD couplet), is then compared to the experimental spectrum. A direct match between the experimental and calculated spectra confirms the absolute configuration as (2R,5R). Conversely, if the experimental spectrum is a mirror image of the calculated one, it would indicate the presence of the opposite enantiomer, (2S,5S). This non-destructive technique requires no crystallization and provides definitive stereochemical information based on the molecule's solution-state conformation.

Mass Spectrometry Techniques for Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For a salt like this compound, electrospray ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar and pre-charged molecules.

In ESI-MS, the compound would be detected as its protonated molecular ion, [M+H]⁺, where M is the free base. Given the molecular formula of the free base C₁₁H₁₅NO, the expected accurate mass of the protonated ion is 178.1232 m/z.

Tandem mass spectrometry (MS/MS) of the parent ion at m/z 178.1 would induce fragmentation, providing valuable structural information. The fragmentation pathways are governed by the stability of the resulting fragment ions and neutral losses. Key predicted fragmentation patterns include: chemguide.co.uklibretexts.orglibretexts.orgnih.gov

Alpha-Cleavage: Cleavage of bonds adjacent (alpha) to the heteroatoms (N and O) is a common pathway. This could involve the loss of the methyl group or cleavage of the C-C bond next to the nitrogen on the phenyl-bearing side.

Ring Cleavage: The morpholine ring can undergo cleavage at various points. A common pathway involves the breaking of the C-O and C-C bonds, leading to the formation of stable, smaller ions.

Loss of Phenyl Group: Fragmentation could lead to the loss of the phenyl group or related structures like a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 178.1 | [C₁₁H₁₆NO]⁺ | Parent Ion [M+H]⁺ |

| 163.1 | [C₁₀H₁₃NO]⁺ | Loss of CH₃ radical |

| 105.1 | [C₇H₉O]⁺ or [C₈H₉]⁺ | Ring cleavage fragment containing the phenyl group |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, from rearrangement and loss of the morpholine ring fragment |

| 77.1 | [C₆H₅]⁺ | Phenyl cation |

| 72.1 | [C₄H₁₀N]⁺ | Fragment containing the nitrogen and methyl-substituted part of the ring |

Other Spectroscopic Methods (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For (2R,5R)-2-Methyl-5-phenylmorpholine, the primary chromophore—the part of the molecule that absorbs light—is the phenyl group. ugm.ac.id

The UV-Vis spectrum is expected to be characteristic of a monosubstituted benzene ring. It would likely exhibit two main absorption bands corresponding to π → π* electronic transitions: nih.govnih.gov

An intense absorption band, known as the E2-band, at a wavelength (λₘₐₓ) of approximately 200-220 nm.

A weaker, secondary absorption band, known as the B-band, appearing at a longer wavelength, typically around 250-270 nm. This band often displays fine vibrational structure.

The exact position and intensity of these absorption maxima can be influenced by the solvent used for the analysis (a phenomenon known as solvatochromism). While UV-Vis spectroscopy is not highly informative for the detailed structure of the morpholine ring itself, it is a simple and effective method for confirming the presence of the aromatic phenyl ring and for quantitative analysis using the Beer-Lambert law.

Computational and Theoretical Investigations of 2r,5r 2 Methyl 5 Phenylmorpholine and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed exploration of molecular properties at the electronic level. For (2R,5R)-2-Methyl-5-phenylmorpholine, these methods are employed to elucidate its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules. DFT calculations for morpholine (B109124) and its derivatives have been instrumental in understanding their conformational preferences and spectroscopic properties. These studies typically involve the optimization of the molecular geometry to find the lowest energy structures and the calculation of vibrational frequencies, which can be compared with experimental data from techniques like Raman spectroscopy. For substituted morpholines, DFT is used to probe how different functional groups influence the electron distribution and the geometry of the morpholine ring.

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally intensive than DFT, can provide highly accurate results. For morpholine, ab initio calculations have been used to investigate the energy difference between its chair and skew-boat conformers, confirming that the chair conformers are significantly more stable researchgate.net. These methods are also crucial for accurately predicting the barriers to conformational interconversion.

Basis Set Selection and Level of Theory

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to represent the electronic wave function. Larger and more flexible basis sets, such as those from the Pople (e.g., 6-31G*, 6-311++G**) or Dunning (e.g., cc-pVDZ, cc-pVTZ) families, generally provide more accurate results at a higher computational cost.

The choice of the level of theory, which refers to the specific DFT functional (e.g., B3LYP, M06-2X) or ab initio method (e.g., Hartree-Fock, Møller-Plesset perturbation theory), is also critical. The selection of an appropriate combination of basis set and level of theory is a crucial step in any computational study and is often guided by the specific properties being investigated and the desired balance between accuracy and computational expense. For instance, methods incorporating electron correlation are often necessary to accurately describe non-covalent interactions that can influence conformational preferences.

Modeling of Conformational Landscapes and Stability

The flexible six-membered ring of morpholine can adopt various conformations, with the chair form being the most stable. For substituted morpholines like (2R,5R)-2-Methyl-5-phenylmorpholine, the orientation of the substituents on the ring gives rise to different stereoisomers and conformers with distinct energies and properties.

Prediction of Stable Conformers (Chair-Equatorial, Chair-Axial)

For a disubstituted morpholine such as (2R,5R)-2-Methyl-5-phenylmorpholine, the substituents can occupy either axial or equatorial positions on the chair-like ring. This leads to the possibility of several different chair conformations. The primary conformers of interest are:

Diequatorial (eq, eq): Both the methyl and phenyl groups occupy equatorial positions. This conformation is generally expected to be the most stable due to the minimization of steric hindrance.

Diaxial (ax, ax): Both substituents are in axial positions. This conformation is typically the least stable due to significant 1,3-diaxial interactions, which are repulsive steric interactions between the axial substituents and the axial hydrogen atoms on the same side of the ring.

Axial-Equatorial (ax, eq) and Equatorial-Axial (eq, ax): One substituent is in an axial position, and the other is in an equatorial position. The relative stability of these conformers depends on the size of the substituents.

Computational modeling can predict the geometries and relative stabilities of these conformers. For the (2R,5R) stereoisomer, the trans relationship between the substituents means that in a chair conformation, one substituent will be pointing "up" and the other "down" relative to the average plane of the ring.

Energy Differences and Conformational Equilibrium

For monosubstituted cyclohexanes, which are analogous to the morpholine ring system, the preference for a substituent to be in the equatorial position is well-documented. For instance, a methyl group has a preference for the equatorial position of about 1.7 kcal/mol masterorganicchemistry.com. A phenyl group has an even stronger preference for the equatorial position, around 3.0 kcal/mol, due to its larger size. In a disubstituted system like (2R,5R)-2-Methyl-5-phenylmorpholine, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer. The energy differences between the axial-equatorial conformers and the diequatorial conformer will depend on which substituent is in the axial position.

The following table summarizes the expected relative stabilities of the chair conformers of (2R,5R)-2-Methyl-5-phenylmorpholine based on general principles of conformational analysis.

| Conformer | Methyl Group Position | Phenyl Group Position | Expected Relative Stability |

| Diequatorial | Equatorial | Equatorial | Most Stable |

| Axial-Equatorial | Axial | Equatorial | Less Stable |

| Equatorial-Axial | Equatorial | Axial | Less Stable |

| Diaxial | Axial | Axial | Least Stable |

It is important to note that these are qualitative predictions. Accurate quantitative energy differences and the precise conformational equilibrium for (2R,5R)-2-Methyl-5-phenylmorpholine would require specific computational studies on this molecule. These studies would provide valuable data on the interplay of steric and electronic effects that determine the conformational preferences of this and related substituted morpholine compounds.

Potential Energy Surfaces (PES)

The conformational landscape and reactivity of (2R,5R)-2-Methyl-5-phenylmorpholine and its analogues can be comprehensively understood through the exploration of their potential energy surfaces (PES). Computational chemistry provides powerful tools to map these surfaces, identifying stable conformers, transition states, and the energy barriers that separate them.

Potential energy surfaces for morpholine derivatives are typically calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. The PES is constructed by systematically varying key dihedral angles within the molecule and calculating the corresponding single-point energies. For a molecule like (2R,5R)-2-Methyl-5-phenylmorpholine, the critical dihedral angles would include those defining the puckering of the morpholine ring and the orientation of the phenyl and methyl substituents.

The resulting PES can reveal the most stable conformations of the morpholine ring, which commonly adopts a chair-like geometry. For substituted morpholines, the substituents can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energies. The relative energies of these conformers, as determined from the PES, are crucial for understanding the molecule's behavior in solution and its interaction with biological targets. For instance, in a study of N-substituted morpholine derivatives, conformational analysis has been employed to determine the preferred three-dimensional structures, which is a key determinant of their biological activity nih.gov.

Furthermore, the PES can elucidate the pathways for conformational interconversion. The energy barriers between different chair and boat conformations can be quantified, providing insight into the flexibility of the morpholine ring system. This information is vital for understanding the dynamic behavior of these molecules. The analysis of potential energy surfaces for related heterocyclic systems has demonstrated the ability to predict the most stable geometries and the energy barriers for rotation around single bonds nih.gov.

The following table illustrates a hypothetical relative energy profile for different conformers of a 2,5-disubstituted morpholine, as would be determined from a PES calculation.

| Conformer | Phenyl Group Orientation | Methyl Group Orientation | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Equatorial | 2.5 |

| Chair 3 | Equatorial | Axial | 3.1 |

| Chair 4 | Axial | Axial | 5.8 |

| Twist-Boat 1 | - | - | 6.5 |

This table is illustrative and intended to represent the type of data obtained from PES calculations. Actual values for (2R,5R)-2-Methyl-5-phenylmorpholine would require specific computational studies.

Mechanistic Studies and Transition State Analysis

Computational chemistry serves as a powerful tool to investigate the mechanisms of chemical reactions involving (2R,5R)-2-Methyl-5-phenylmorpholine and its analogues, providing detailed insights into reaction pathways and the structures of transient species.

The synthesis of substituted morpholines often involves complex reaction sequences, and computational methods can be employed to elucidate the step-by-step mechanism. organic-chemistry.org DFT calculations are commonly used to map the reaction coordinate, identifying intermediates and transition states that connect reactants to products.

For instance, in the synthesis of morpholines, computational studies can help to understand the stereochemical outcome of the reaction. By calculating the energies of different possible transition states leading to various stereoisomers, the preferred reaction pathway can be identified. This is particularly important for understanding the diastereoselective synthesis of compounds like (2R,5R)-2-Methyl-5-phenylmorpholine.

Theoretical studies on the formation of the morpholine ring can explore different cyclization strategies. researchgate.net For example, the mechanism of intramolecular cyclization to form the morpholine ring can be modeled to understand the factors that control the reaction rate and selectivity. These calculations can provide valuable information for optimizing reaction conditions to favor the formation of the desired product.

Computational methods are invaluable for predicting the absolute stereochemistry and regioselectivity of chemical reactions. For chiral molecules such as (2R,5R)-2-Methyl-5-phenylmorpholine, predicting the stereochemical outcome of a synthetic step is crucial.

By modeling the transition states of a reaction, it is possible to determine which stereoisomer is kinetically favored. The transition state with the lower activation energy will correspond to the major product. This approach has been successfully applied to a variety of organic reactions, enabling the rational design of stereoselective syntheses. researchgate.net

Similarly, for reactions where multiple regioisomers can be formed, computational analysis of the transition state energies can predict the regiochemical outcome. For example, in the addition of a reagent to an unsymmetrical alkene, DFT calculations can identify the preferred site of attack by comparing the activation energies for the formation of the different regioisomers. This predictive capability is a significant advantage in planning synthetic routes to complex molecules.

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic properties of molecules, which is an essential tool for structure elucidation and characterization.

The prediction of NMR chemical shifts using computational methods has become a standard practice in organic chemistry for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most common approaches for calculating NMR shielding tensors, which are then converted to chemical shifts.

For (2R,5R)-2-Methyl-5-phenylmorpholine, theoretical calculations can predict the 1H and 13C NMR chemical shifts. These calculations are performed on the optimized geometry of the molecule. It is common to use the B3LYP functional with a basis set such as 6-311+G(2d,p) for such predictions. researchgate.netresearchgate.net The calculated chemical shifts are then compared with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects or conformational averaging.

The following table provides an example of how calculated and experimental NMR data would be compared.

| Atom | Calculated 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C2 | 72.5 | 71.8 |

| C3 | 50.1 | 49.5 |

| C5 | 78.3 | 77.6 |

| C6 | 48.9 | 48.2 |

| C-Methyl | 18.2 | 17.9 |

| Phenyl-C1 | 140.1 | 139.5 |

This table is illustrative. The calculated values are hypothetical and represent typical accuracies for GIAO-DFT calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Theoretical calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in their interpretation.

DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR and Raman spectra can then be visualized and compared with the experimental data.

For (2R,5R)-2-Methyl-5-phenylmorpholine, theoretical vibrational analysis can help to assign the observed spectral bands to specific molecular motions, such as the stretching and bending modes of the morpholine ring, the phenyl group, and the methyl group. This detailed assignment is crucial for a complete characterization of the molecule's vibrational properties.

Simulated Chiroptical Spectra (ECD, VCD)

Chiroptical spectroscopy is indispensable for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful techniques. ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. VCD provides similar information but in the infrared region, corresponding to vibrational transitions. nih.gov

For molecules like (2R,5R)-2-Methyl-5-phenylmorpholine, which have defined stereocenters (at C2 and C5), experimental ECD and VCD spectra would provide a unique fingerprint of their specific spatial arrangement. However, assigning the absolute configuration from these spectra alone can be ambiguous without a theoretical counterpart.

The Role of Computational Simulation

Quantum mechanical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become a reliable and powerful tool for simulating chiroptical spectra. nih.govsemanticscholar.org The standard workflow for determining the absolute configuration of a molecule such as (2R,5R)-2-Methyl-5-phenylmorpholine involves:

Conformational Search: The morpholine ring typically adopts a chair conformation. cdnsciencepub.comresearchgate.net However, the substituents (methyl and phenyl groups) can exist in either axial or equatorial positions, leading to different conformers. A thorough computational search is performed to identify all low-energy conformers.

Geometry Optimization: Each identified conformer is then optimized to find its most stable geometry and relative energy.

Spectrum Calculation: For each significant conformer (typically those within a certain energy threshold of the most stable one), the ECD and/or VCD spectra are calculated using TD-DFT. nih.gov

Boltzmann Averaging: The final simulated spectrum is generated by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann population distribution at a given temperature. researchgate.net

By comparing the resulting simulated spectrum with the experimental one, the absolute configuration can be unambiguously assigned. A good match between the experimental spectrum and the spectrum calculated for the (2R,5R) enantiomer would confirm its structure.

While specific data for (2R,5R)-2-Methyl-5-phenylmorpholine hcl is not published, the table below provides a hypothetical illustration of the kind of data that would be generated from a TD-DFT calculation for a single, stable conformer.

| Excitation No. | Excitation Wavelength (nm) | Rotatory Strength (R) in 10-40 cgs units | Associated Electronic Transition |

|---|---|---|---|

| 1 | 265.8 | +15.2 | HOMO -> LUMO |

| 2 | 259.3 | -8.6 | HOMO-1 -> LUMO |

| 3 | 220.1 | +25.7 | HOMO -> LUMO+1 |

| 4 | 205.4 | -31.4 | HOMO-2 -> LUMO |

Note: The data in this table is purely illustrative and does not represent actual calculated values for the compound.

Molecular Interactions and Stabilization Effects

The conformation and stability of this compound are governed by a delicate balance of intramolecular interactions. Computational chemistry provides essential tools, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), to dissect and quantify these stabilizing and destabilizing effects. beilstein-journals.orgd-nb.info

Hydrogen Bonding

As a hydrochloride salt, the nitrogen atom of the morpholine ring is protonated (N-H+), making it a potent hydrogen bond donor. This N-H+ group can form both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could exist between the axial N-H+ proton and the lone pair of the ring's oxygen atom (N-H+···O). Computational analysis can determine the geometric parameters (distance and angle) and the stabilization energy of this interaction. nih.gov NBO analysis, for instance, quantifies the interaction energy by examining the delocalization of electron density from the oxygen lone pair (donor orbital) to the antibonding orbital of the N-H bond (acceptor orbital). nih.gov

Intermolecular Hydrogen Bonding: In a condensed phase or in the presence of a solvent, the N-H+ group will readily form hydrogen bonds with neighboring molecules or solvent molecules, which can significantly influence the compound's physical properties and crystal packing.

Anomeric Effects

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of a substituent on a carbon adjacent to a heteroatom (like the oxygen in the morpholine ring) to favor an axial orientation, despite potential steric hindrance. wikipedia.org This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-substituent bond when it is in the anti-periplanar (axial) position. rsc.org

In (2R,5R)-2-Methyl-5-phenylmorpholine, the key locations for potential anomeric effects are C2 (bearing the methyl group) and C5 (bearing the phenyl group), as both are adjacent to the ring oxygen.

At C5: The phenyl group is a substituent on a carbon adjacent to the ring oxygen. A computational analysis would investigate whether an axial orientation of the phenyl group is stabilized by an anomeric effect, where a lone pair from the ring oxygen donates electron density into the σ*(C5-Cphenyl) orbital.

At C2: Similarly, the methyl group at C2 is adjacent to the ring nitrogen. While the classic anomeric effect involves oxygen, analogous effects can occur with nitrogen.

Computational studies are essential to untangle the anomeric effect from other influences like steric strain (1,3-diaxial interactions) and electrostatic interactions. nih.govacs.org NBO analysis is particularly useful for quantifying the stabilization energy (E(2)) associated with the specific orbital interactions that define the anomeric effect.

The following table provides a hypothetical example of results from an NBO analysis that could be used to identify and quantify these interactions.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | LP(1) O4 | σ* N1-H | 3.5 |

| Anomeric Effect (Phenyl) | LP(1) O4 | σ* C5-C(phenyl) | 1.8 |

| Anomeric Effect (Methyl) | LP(1) N1 | σ* C2-C(methyl) | 2.1 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for the compound. LP denotes a lone pair orbital and σ denotes an antibonding orbital.*

Such detailed computational investigations, though not yet published for this specific molecule, are fundamental to building a comprehensive understanding of its stereochemistry and energetic landscape.

Mechanistic Insights into Morpholine Ring Formation and Reactivity

Detailed Mechanisms of Cyclization Reactions

The construction of the morpholine (B109124) ring can be achieved through various synthetic strategies, each with its own distinct mechanism. These primarily include intramolecular bond formations, cascade reactions involving ring-opening and closure, and radical-mediated pathways.

The most direct and common methods for morpholine synthesis involve the intramolecular cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms, typically a substituted amino alcohol. This cyclization can proceed via the formation of either a C-O or a C-N bond as the final ring-closing step.

The choice between C-O or C-N bond formation is often dictated by the synthetic strategy and the nature of the starting materials. For instance, the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines can be achieved from 1,2-amino ethers or 1,2-hydroxy amines that are substituted by an allylic alcohol, using an iron(III) catalyst. thieme-connect.com In these reactions, the activation of the allylic alcohol by the iron catalyst facilitates the intramolecular nucleophilic attack by either the tethered alcohol (forming a C-O bond) or the amine (forming a C-N bond). thieme-connect.com A plausible mechanism suggests a thermodynamic equilibrium that favors the formation of the cis diastereoisomer as the major product. thieme-connect.com

Another powerful strategy is the palladium-catalyzed intramolecular hydroamination of aminoalkenes. This method is a key step in the stereoselective synthesis of 2,5-disubstituted morpholines from carbamate-protected aziridines. rsc.org The reaction sequence begins with the Lewis acid-catalyzed ring opening of an aziridine (B145994) by an unsaturated alcohol, which selectively attacks the more substituted position. The resulting aminoalkene then undergoes a palladium-catalyzed cyclization, forming the C-N bond to yield the morpholine as a single diastereomer. rsc.org

Similarly, palladium-catalyzed carboamination reactions provide access to 2,3- and 2,5-disubstituted morpholines. The synthesis starts from N-protected amino alcohols, which are converted to O-allyl ethanolamines. A subsequent palladium-catalyzed N-arylation and intramolecular cyclization sequence yields the desired morpholine products. e3s-conferences.org

Table 1: Comparison of Catalytic Systems for Intramolecular Cyclization

| Catalyst System | Precursor Type | Bond Formed in Cyclization | Key Features | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O | N-tethered amino allylic alcohols | C-O | High diastereoselectivity for cis products, thermodynamic control. | thieme-connect.com |

| Pd(0) / Ligand | Aminoalkenes (from aziridines) | C-N | Excellent stereoselectivity, single diastereomer formation. | rsc.org |

| Pd₂(dba)₃ / Ligand | O-allyl ethanolamines | C-N | Access to N-aryl morpholines. | e3s-conferences.org |

| Bis(amidate)bis(amido)Ti / RuCl[(S,S)-Ts-DPEN] | Aminoalkynes | C-N | Tandem hydroamination/asymmetric transfer hydrogenation for high enantioselectivity. | acs.org |

Cascade reactions, where a sequence of transformations occurs in a single pot, offer an efficient route to complex morpholine structures. These cascades often initiate with the opening of a strained ring, such as an epoxide or aziridine, followed by an intramolecular cyclization to form the morpholine ring.

A highly regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid. nih.gov This step generates a haloalkoxy amine intermediate. Subsequent base-mediated intramolecular ring closure, via a second SN2 reaction where the amine displaces the halide, yields a variety of substituted morpholines in high yield and enantioselectivity. nih.gov

Another example of a cascade sequence begins with the base-promoted ring opening of a 2-tosyl-1,2-oxazetidine by a nucleophile like an α-formyl carboxylate. acs.org This initial ring-opening is immediately followed by a spontaneous ring closure (intramolecular C-N bond formation) to deliver a morpholine hemiaminal. This cascade process allows for the rapid construction of the morpholine core. acs.org The resulting hemiaminal can be thermodynamically stable, and in some cases, the diastereomers can be separated chromatographically. acs.org

These cascade methodologies are synthetically valuable as they build molecular complexity quickly from relatively simple starting materials, often establishing multiple stereocenters in a controlled manner. nih.govacs.org

Radical-mediated reactions provide an alternative mechanistic pathway for the formation of morpholine rings, often under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization.

An electrochemical amino-oxygenation of alkenes using alkene radical cations and bis-nucleophiles (containing both an amine and an alcohol) has been developed for the synthesis of saturated N/O-heterocycles, including morpholines. researchgate.net In this method, the in situ generation of an alkene radical cation triggers the cyclization process, leading to high yields with excellent regioselectivity. researchgate.net

Photoredox catalysis has also been employed in radical-based morpholine syntheses. For instance, a diastereoconvergent synthesis of substituted morpholines was achieved through a photoredox-mediated Giese-type reaction. acs.org In this process, a radical is generated from a morpholine hemiaminal derivative, which then adds to an acceptor like methyl vinyl ketone. The stereochemical outcome of such radical processes is often governed by stereoelectronic and steric effects, such as the avoidance of pseudo A1,3 strain. acs.org Quantum chemistry calculations have also been used to investigate the ring-opening pathways in the oxidation of morpholine, which proceeds through the formation of carbon-centered or nitrogen-centered morpholinyl radicals and their subsequent reaction with molecular oxygen. nih.gov

Factors Governing Regio-, Diastereo-, and Enantioselectivity

Achieving the specific (2R,5R) stereochemistry of the target compound requires precise control over the regio-, diastereo-, and enantioselectivity of the ring-forming reactions. This control is exerted by several key factors, including the choice of catalysts and ligands, and the structure of the substrate, including the nature of any protecting groups.

Catalysts and their associated ligands are paramount in dictating the stereochemical outcome of morpholine synthesis. They can influence the transition state geometry of the cyclization step, thereby favoring the formation of one stereoisomer over others.

Metal Catalysts: A wide array of metal catalysts have been shown to be effective. Iron(III) salts, for example, catalyze the diastereoselective cyclization of amino allylic alcohols, favoring the cis product through a thermodynamically controlled equilibrium. thieme-connect.com Copper(II) 2-ethylhexanoate (B8288628) promotes an alkene oxyamination reaction that provides 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity, which is rationalized by a chair-like transition state where substituents adopt pseudo-equatorial positions. nih.gov Rhodium catalysts have been used for the intramolecular cyclization of nitrogen-tethered allenols to give highly substituted morpholines with excellent diastereoselectivities (up to >99:1 dr) and enantioselectivities. rsc.org Palladium catalysts, often paired with specific phosphine (B1218219) ligands, are crucial for stereoselective hydroamination and carboamination reactions that lead to 2,5-disubstituted morpholines. rsc.orge3s-conferences.org

Asymmetric Catalysis: For enantioselective synthesis, chiral catalysts and ligands are employed. A tandem sequential one-pot reaction using a titanium catalyst for hydroamination followed by an asymmetric transfer hydrogenation with a chiral Ruthenium catalyst (RuCl[(S,S)-Ts-DPEN]) affords 3-substituted morpholines with excellent enantiomeric excesses (>95% ee). acs.orgorganic-chemistry.org Mechanistic investigations suggest that hydrogen-bonding interactions between the oxygen atom in the substrate backbone and the chiral ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity. acs.org Photocatalytic strategies have also been developed, using a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and diastereoselectivity (>20:1 dr) in the synthesis of 2-aryl morpholines. acs.orgacs.org

Table 2: Influence of Catalysts and Ligands on Stereoselectivity in Morpholine Synthesis

| Catalyst/Ligand System | Reaction Type | Type of Selectivity | Observed Outcome | Reference |

|---|---|---|---|---|

| FeCl₃ | Intramolecular Hydroalkoxylation | Diastereoselective | cis isomer favored (up to 95:5 dr) | thieme-connect.com |

| Cu(eh)₂ | Alkene Oxyamination | Diastereoselective | trans isomer favored | nih.gov |

| [Rh(cod)₂]BF₄ / Ligand | Cyclization of Allenols | Diastereo- & Enantioselective | up to >99:1 dr, >99.9% ee | rsc.org |

| RuCl[(S,S)-Ts-DPEN] | Asymmetric Transfer Hydrogenation | Enantioselective | >95% ee | acs.org |

| Acridinium Photocatalyst / Lewis Acid | Photocatalytic Annulation | Diastereoselective | >20:1 dr | acs.org |

The inherent structure of the substrate, including the steric and electronic properties of its substituents and the nature of any protecting groups, plays a critical role in directing the stereochemical course of the cyclization.

Substrate Structure: The substitution pattern on the acyclic precursor can pre-organize the molecule into a conformation that favors a specific cyclization pathway. For instance, in iron-catalyzed cyclizations, the geometry of the starting allylic alcohol influences the diastereoselectivity of the resulting morpholine. thieme-connect.com The steric hindrance of substituents can favor intramolecular cyclization over intermolecular side reactions, sometimes leading to higher yields for more sterically demanding substrates. nih.gov The relative stereochemistry of existing chiral centers in the substrate can also direct the formation of new stereocenters, a phenomenon known as substrate-controlled synthesis. nih.govchemrxiv.org

Protecting Groups: Protecting groups on the nitrogen or oxygen atoms do more than just mask reactivity; they can exert significant steric and electronic influence on the reaction. A bulky protecting group on the nitrogen, such as a tert-butyloxycarbonyl (Boc) group, can direct the conformation of the transition state, thereby influencing diastereoselectivity. e3s-conferences.org In some domino reactions, the choice of protecting group has been shown to be the directing factor for achieving high diastereoselectivity (≥ 99:1) in the synthesis of complex heterocyclic systems. researchgate.net Furthermore, protecting groups can be essential for the success of certain reaction sequences, such as preventing unwanted side reactions during the initial steps of a multi-step synthesis before the key cyclization event. e3s-conferences.orgresearchgate.net

By carefully selecting the reaction mechanism, catalyst system, and substrate design, chemists can effectively navigate the complex energy landscape of morpholine ring formation to achieve specific and complex stereochemical outcomes like that of (2R,5R)-2-Methyl-5-phenylmorpholine.

Stereoelectronic Effects and Non-covalent Interactions

The conformational stability and reactivity of the (2R,5R)-2-Methyl-5-phenylmorpholine ring are governed by a complex interplay of stereoelectronic effects and non-covalent interactions. As a substituted six-membered heterocycle, the morpholine ring predominantly adopts a chair conformation to minimize torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For (2R,5R)-2-Methyl-5-phenylmorpholine, the thermodynamically most stable conformation is a chair form where the large phenyl group and the methyl group both occupy equatorial positions to minimize steric hindrance.

Stereoelectronic effects, such as the orientation of lone pairs on the nitrogen and oxygen atoms, play a crucial role. The presence of two electronegative atoms (N and O) influences the electron distribution and geometry of the ring. cdnsciencepub.com Solvent choice can also induce significant chemical shifts in 13C NMR spectra, indicating strong interactions between the solvent and the electronegative centers of the morpholine ring. cdnsciencepub.com For instance, changing the solvent from deuteriochloroform to deuterium (B1214612) oxide results in upfield shifts for the carbon atoms adjacent to both oxygen and nitrogen, highlighting the polar nature of the molecule and its interaction with polar solvents. cdnsciencepub.com

Non-covalent interactions are critical in defining the molecule's three-dimensional structure, crystal packing, and its interactions with other molecules. nih.govresearchgate.net These forces, while weaker than covalent bonds, are fundamental to molecular recognition and stability. nih.govmhmedical.com In (2R,5R)-2-Methyl-5-phenylmorpholine HCl, several types of non-covalent interactions are expected to be present, both intramolecularly and intermolecularly in the solid state. Intermolecular hydrogen bonding between the protonated morpholine nitrogen (N-H+) and the chloride anion (Cl-) would be a dominant force in the crystal lattice. Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules can contribute significantly to crystal packing. Nature utilizes a variety of amino acids capable of forming a wide range of non-covalent interactions to create diverse protein structures. mhmedical.com

Table 1: Potential Non-covalent Interactions in this compound

| Interaction Type | Potential Location and Significance |

|---|---|

| Hydrogen Bonding | Strong intermolecular interaction between the morpholinium proton (N-H+) and the chloride anion (Cl-). Also possible between the N-H+ group and the oxygen atom of a neighboring molecule. Crucial for crystal lattice formation. |

| π-π Stacking | Intermolecular interaction between the aromatic phenyl rings of adjacent molecules, contributing to the stability of the solid-state structure. |

| C-H···π Interactions | Intramolecular interaction between the C-H bonds of the methyl group or the morpholine ring and the π-system of the phenyl ring. Influences the preferred conformation of the phenyl group relative to the ring. |

| van der Waals Forces | General attractive forces between molecules that contribute to the overall stability of the condensed phase. |

| Steric Repulsion | Repulsive forces that arise from the spatial overlap of electron clouds, influencing the adoption of the chair conformation with equatorial substituents. nih.gov |

Quaternization of Morpholine Nitrogen: Stereochemical Course

Quaternization is the process of alkylating the tertiary nitrogen atom of the morpholine ring to form a quaternary ammonium (B1175870) salt. This reaction is of significant interest as it introduces a permanent positive charge and an additional substituent, influencing the molecule's properties. The stereochemical outcome of this reaction—whether the new substituent adds to the axial or equatorial face of the nitrogen—is a critical aspect.

Studies on the quaternization of various morpholine derivatives using deuteromethyl iodide have provided unambiguous insight into the stereochemical course of this reaction. cdnsciencepub.com Research utilizing 13C-NMR spectroscopy to analyze the products has shown that the quaternization of nitrogen in morpholine systems has a preferred, though not exclusive, steric course. cdnsciencepub.com

The key finding is that N-methylation of morpholine derivatives proceeds with a clear preference for axial attack . cdnsciencepub.com This means the incoming methyl group adds to the face of the nitrogen atom that is perpendicular to the general plane of the ring, resulting in an axially substituted quaternary nitrogen. This preference is attributed to the steric hindrance posed by substituents on the ring, particularly those at the C-2 and C-6 positions. An equatorial approach of the alkylating agent would lead to greater steric clashes with existing equatorial or axial substituents on the ring carbons. The use of the γ-gauche effect observed in 13C-NMR is a powerful and unambiguous tool for determining the stereochemistry of the resulting quaternary salt. cdnsciencepub.com

For (2R,5R)-2-Methyl-5-phenylmorpholine, the quaternization reaction would proceed as follows:

(2R,5R)-2-Methyl-5-phenylmorpholine + R-X → [(2R,5R)-2-Methyl-5-phenyl-4-alkylmorpholinium]+ X-

Based on established principles, the incoming alkyl group (R) would preferentially add from the axial direction. The product ratios, and therefore the free energy differences between the axial and equatorial transition states, can be determined from proton and deuterium NMR spectra. cdnsciencepub.com

Table 2: Stereochemical Preference in Morpholine Quaternization

| Reactant | Alkylating Agent | Major Product | Rationale | Source |

|---|---|---|---|---|

| Substituted Morpholines | Deuteromethyl Iodide (CD3I) | Axial N-Methylation | Minimized steric interactions during the approach of the alkylating agent. | cdnsciencepub.com |

Thermal Decomposition and Ring Stability Studies

Research indicates that the morpholine ring is thermally robust. It demonstrates high stability up to 150 °C. aiche.orgresearchgate.net Significant degradation is typically observed only at temperatures of 175 °C and higher. aiche.orgresearchgate.net The degradation rate is influenced by factors such as temperature and the presence of other chemical species, like carbon dioxide. aiche.orgresearchgate.net The presence of CO2 has been shown to have a direct effect on the rate of morpholine loss at elevated temperatures. aiche.org

Computational studies mapping the potential energy surfaces for morpholine decomposition predict that the process is dominated by a 1,3-intramolecular hydrogen shift into the N-H group. acs.org This initial step can lead to ring-opening and the formation of various smaller products, such as ethenol and ethenamine, which have been detected experimentally. acs.org Compared to other amines used in similar industrial applications, such as monoethanolamine (MEA) and piperazine (B1678402) (PZ), morpholine is considered to be one of the most stable amines at raised temperatures. aiche.orgresearchgate.net

The substituents on the (2R,5R)-2-Methyl-5-phenylmorpholine ring—the methyl and phenyl groups—would be expected to influence its thermal stability profile. The C-C bond of the phenyl group and the C-N and C-O bonds within the morpholine ring are the most likely points of initial cleavage under high thermal stress. However, the fundamental stability of the morpholine core structure suggests that this derivative would also exhibit considerable thermal resilience.

Table 3: Summary of Thermal Stability Studies on Morpholine

| Temperature Range | CO2 Loading (mol CO2/mol amine) | Observations | Identified Degradation Products | Source(s) |

|---|---|---|---|---|

| Up to 150 °C | 0.0 - 0.48 | High stability, insignificant degradation observed. | Not applicable | aiche.orgresearchgate.net |

| 135 °C | 0.4 | Very slow degradation compared to MEA under the same conditions. | Not detected | hw.ac.uk |

| 175 °C and above | 0.0 - 0.48 | Significant degradation occurs; rate increases with temperature and CO2 loading. | Ethenol, Ethenamine (from mechanistic studies) | aiche.orgresearchgate.netacs.org |

Reactivity with Other Reagents (e.g., Amino Acids)

The reactivity of (2R,5R)-2-Methyl-5-phenylmorpholine is primarily centered around the secondary amine functionality. The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties, allowing it to react with a variety of electrophiles.

Studies investigating the direct reactivity of morpholine and its derivatives with amino acids have been conducted to understand potential biochemical interactions. In one such study, the reactions of morpholine, 4,4'-dithiodimorpholine (B89823) (DTDM), and other related compounds were examined with representative amino acids like cysteine (Cys), lysine (B10760008) (Lys), and glycine (B1666218) (Gly). nih.gov The results indicated that the parent morpholine molecule itself showed no reaction with these amino acids under the tested conditions. nih.gov However, derivatives of morpholine, such as DTDM, were found to be reactive. nih.gov DTDM formed new compounds with cysteine and glycine, suggesting that its reactivity is linked to the disulfide bond, which can react with the sulfhydryl (-SH) group of cysteine and the amino (-NH2) group of other amino acids. nih.gov

This highlights a key principle: the reactivity of the morpholine scaffold is highly dependent on the nature of its substituents. While the core ring may be relatively inert towards amino acids, functional groups attached to it can impart significant reactivity.

In the context of medicinal chemistry, morpholine derivatives are often designed to interact non-covalently with amino acid residues within the active sites of enzymes or receptors. nih.gov For example, the morpholine moiety in certain quinoline (B57606) derivatives can form carbon-hydrogen bonds with amino acid residues like serine in the active site of acetylcholinesterase. nih.gov Similarly, other parts of the molecule can engage in π-π stacking with aromatic amino acids such as tyrosine, or form salt bridges with charged residues like aspartic acid. nih.gov These non-covalent interactions are crucial for the biological activity of many morpholine-containing compounds. e3s-conferences.org

Table 4: Reactivity and Interactions of Morpholine Derivatives with Amino Acids

| Morpholine Compound | Amino Acid(s) | Type of Interaction / Reaction | Observation | Source(s) |

|---|---|---|---|---|

| Morpholine | Cysteine, Lysine, Glycine | Covalent Reaction | No reaction observed. | nih.gov |

| 4,4'-dithiodimorpholine (DTDM) | Cysteine, Glycine | Covalent Reaction | Formation of new compounds. Reactivity attributed to the disulfide bond reacting with -SH and -NH2 groups. | nih.gov |

| N-phenylaminoquinoline with morpholine group | Tyrosine, Serine, Aspartic Acid | Non-covalent Interactions | π-π stacking, carbon-hydrogen bonds, and salt bridges observed in enzyme active site docking studies. | nih.gov |

Applications in Asymmetric Synthesis As Chiral Auxiliaries and Ligands

Chiral Morpholine (B109124) Derivatives as Auxiliaries

Chiral morpholine derivatives, particularly those synthesized from the chiral pool like amino acids and amino alcohols, serve as effective chiral auxiliaries. ru.nl These auxiliaries are temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction, after which they can be cleaved and recovered. This strategy has been successfully employed in the synthesis of other valuable chiral molecules.

C-functionalized morpholines are considered excellent scaffolds for the synthesis of diverse, enantiomerically pure amino acids and amino alcohols. ru.nl For instance, chiral auxiliary-based methods have been exploited in the Brønsted acid-catalyzed condensation and rearrangement of enantiopure 1,2-amino alcohols with aryl glyoxals to produce C3-substituted morpholin-2-ones with high diastereoselectivity. researchgate.netnih.gov This highlights the ability of the chiral morpholine framework to control the formation of new stereocenters.

Table 1: Application of Chiral Morpholine Derivatives as Auxiliaries

| Reaction Type | Chiral Source/Auxiliary | Product | Key Finding |

|---|---|---|---|

| Condensation/Rearrangement | Enantiopure 1,2-amino alcohols | C3-substituted morpholin-2-ones | The reaction proceeds with high yield and selectivity, demonstrating effective stereochemical control by the auxiliary. researchgate.net |

Morpholine Scaffolds in Chiral Ligand Design for Metal-Catalyzed Reactions